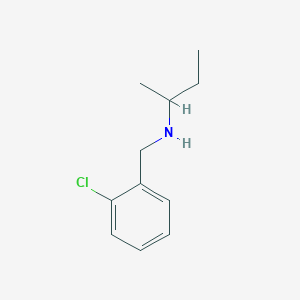

N-(2-氯苄基)丁-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-chlorobenzyl)butan-2-amine” is an organic compound with the molecular formula C11H16ClN . It is a versatile material used in scientific research. Its diverse applications range from drug synthesis to molecular studies.

Synthesis Analysis

The synthesis of amines like “N-(2-chlorobenzyl)butan-2-amine” often involves the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . The general strategy is to first form a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile .Molecular Structure Analysis

The molecular structure of “N-(2-chlorobenzyl)butan-2-amine” consists of a nitrogen atom bonded to a butan-2-amine and a 2-chlorobenzyl group . The presence of the nitrogen atom makes it a member of the amines class of organic compounds .Chemical Reactions Analysis

Amines, including “N-(2-chlorobenzyl)butan-2-amine”, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with aldehydes and ketones to form imine derivatives .科学研究应用

胺的不对称合成:N-(2-氯苄基)丁-2-胺衍生物被用作胺的不对称合成的中间体。这个过程对于生产高对映富集的胺类化合物至关重要,包括氨基酸和氨基醇,这些化合物在制药(Ellman, Owens, & Tang, 2002)中有应用。

芳基氯化物的无过渡金属氨基化:该化合物在芳基氯化物的无过渡金属氨基化中找到应用。这种方法对于合成具有药理学意义的化合物如吲哚和苯胺至关重要,突显了它在药物化学中的重要性(Beller, Breindl, Riermeier, & Tillack, 2001)。

亲核芳香取代反应中间体形成的催化:它还在亲核芳香取代反应中间体形成的催化中发挥作用。这种类型的反应在有机合成中至关重要,特别是在许多制药品和农药的生产中(Ross, 1969)。

Pd-N-杂环卡宾配合物:在配位化学中,N-(2-氯苄基)丁-2-胺的衍生物被用于合成Pd-N-杂环卡宾配合物。这些配合物在催化中有应用,特别是在Buchwald-Hartwig芳基氨基化反应中(Lewis et al., 2009)。

丁醛的还原胺化:它还与丁醛的还原胺化相关。这个过程对于生产各种类型的胺类化合物至关重要,这些化合物是许多行业中使用的化学品合成中的关键中间体(Bódis et al., 2005)。

手性晶体形成:这种化合物的衍生物被用于形成手性晶体,这对材料科学和立体化学具有重要意义。从无手性分子生成手性晶体的能力对于在制药和具有特定光学性能的材料中的应用至关重要(Hu & Cao, 2011)。

分析化学:在分析化学中,它在确定消费品中芳香胺污染物的应用。这对于确保各种消费品的安全性和合规性至关重要,包括化妆品(Lizier & Zanoni, 2012)。

安全和危害

作用机制

Target of Action

The primary target of N-(2-chlorobenzyl)butan-2-amine is the Dopamine transporter (DAT) . This transporter is a member of the solute carrier family and plays a crucial role in terminating the action of dopamine by its high-affinity sodium-dependent reuptake into presynaptic terminals .

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSGEXKTBMNPPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405942 |

Source

|

| Record name | N-(2-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)butan-2-amine | |

CAS RN |

46191-71-3 |

Source

|

| Record name | N-(2-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)